molecular formula C20H26N4O B5455660 (1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

(1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

Cat. No.: B5455660
M. Wt: 338.4 g/mol
InChI Key: YIWGYZGHWOWXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutyl ring, a benzyl-substituted pyrazole, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable starting materials under controlled conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The benzyl group is introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Final Assembly: The final step involves the coupling of the cyclobutyl and pyrazole-piperidine moieties under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile functional groups.

Mechanism of Action

The mechanism by which (1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Shares the benzyl group but lacks the complex ring structures.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Cyclobutyl Compounds: Molecules containing the cyclobutyl ring but with different functional groups.

Uniqueness

(1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is unique due to its combination of a cyclobutyl ring, a benzyl-substituted pyrazole, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-aminocyclobutyl)-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c21-20(9-5-10-20)19(25)24-11-4-8-16(14-24)18-17(13-22-23-18)12-15-6-2-1-3-7-15/h1-3,6-7,13,16H,4-5,8-12,14,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWGYZGHWOWXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CCC2)N)C3=C(C=NN3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.